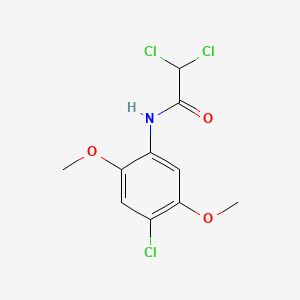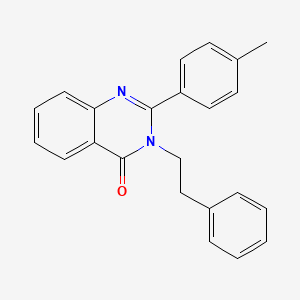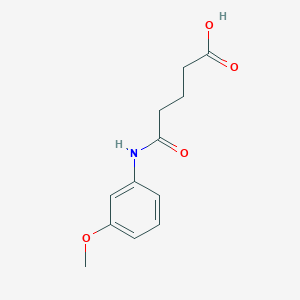![molecular formula C21H34N2O2 B5828035 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B5828035.png)
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound characterized by the presence of a phenoxy group substituted with a tert-butyl group and a piperidyl group substituted with tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Piperidyl Intermediate: The piperidyl intermediate is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with an appropriate amine.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperidyl intermediate using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The carbonyl group in the piperidyl intermediate can be reduced to form secondary amines.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidyl group can enhance the compound’s binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A phenol derivative with antioxidant properties.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A hindered amine light stabilizer used in polymers.
6-tert-Butyl-2,4-dimethylphenol: Another phenol derivative with stabilizing properties.
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is unique due to its combination of a phenoxy group and a piperidyl group, which imparts distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-19(2,3)15-8-10-17(11-9-15)25-14-18(24)22-16-12-20(4,5)23-21(6,7)13-16/h8-11,16,23H,12-14H2,1-7H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAQOLJXVUVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
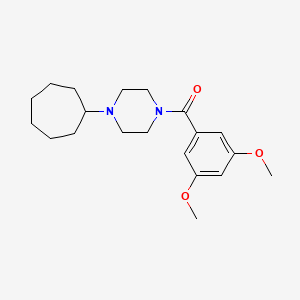
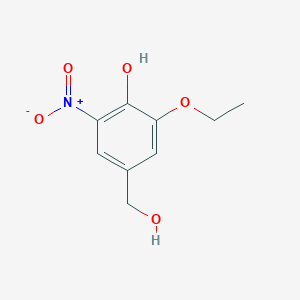
![2,3-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5827966.png)
![5-[2-(diethylamino)ethyl]-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5827967.png)
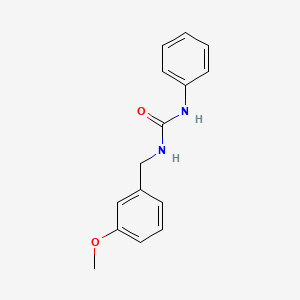
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)
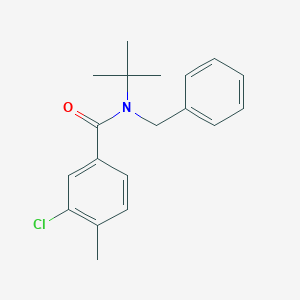
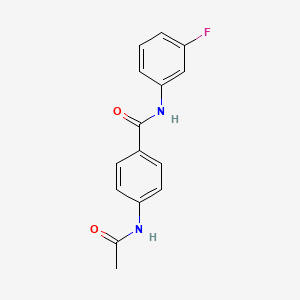
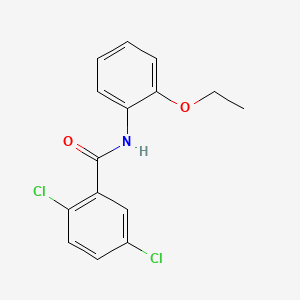
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5828020.png)
